Product packaging for 2-Formylthiazole-5-carboxylic acid(Cat. No.:CAS No. 603999-24-2)

2-Formylthiazole-5-carboxylic acid

Cat. No.: B1345787
CAS No.: 603999-24-2
M. Wt: 157.15 g/mol
InChI Key: VVBLDKZQHOLFJU-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) Scaffolds in Organic and Medicinal Chemistry

Thiazole, a five-membered aromatic ring containing both sulfur and nitrogen atoms, is a cornerstone of heterocyclic chemistry. spast.orgeurekaselect.com This structural motif is not merely a chemical curiosity; it is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural feature in a multitude of biologically active compounds. nih.govbohrium.comnih.gov The thiazole ring's unique electronic properties and ability to form various interactions have made it a critical component in the design and synthesis of numerous therapeutic agents. nih.govbohrium.com Its derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govnih.gov In fact, the thiazole scaffold is present in over 18 FDA-approved drugs, highlighting its profound impact on human health. nih.gov

Overview of Heterocyclic Compounds and their Research Relevance

Heterocyclic compounds are a vast and diverse class of organic molecules characterized by a cyclic structure containing at least one atom other than carbon, known as a heteroatom. Nitrogen, oxygen, and sulfur are the most common heteroatoms. These compounds are ubiquitous in nature, forming the core structures of many essential biological molecules like vitamins, hormones, and nucleic acids. nveo.org

The presence of heteroatoms imparts unique physicochemical properties to these rings, making them indispensable in various scientific fields. In medicinal chemistry, over 90% of new drugs contain a heterocyclic moiety. nveo.org Their applications extend beyond medicine into agrochemicals, materials science, and industrial processes. The continuous exploration of heterocyclic compounds fuels the discovery of novel molecules with diverse functionalities. nveo.organjs.edu.iq

Structural Context of 2-Formylthiazole-5-carboxylic Acid within Thiazole Derivatives

This compound is a disubstituted thiazole derivative. Its structure features the core thiazole ring with a formyl group (-CHO) attached at the 2-position and a carboxylic acid group (-COOH) at the 5-position. This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis. For instance, the related compound, 4-methyl-5-formylthiazole, is a key intermediate in the synthesis of the antibiotic Cefditoren (B193786) pivoxil. nih.gov The reactivity of the aldehyde and carboxylic acid groups allows for a variety of chemical transformations, enabling the construction of more complex molecules.

Chemical and Physical Properties of this compound

While specific, detailed research findings on the physical and chemical properties of this compound are not extensively documented in publicly available literature, we can infer some general characteristics based on its structure and related compounds.

PropertyValue/Information
IUPAC Name 2-Formyl-1,3-thiazole-5-carboxylic acid
CAS Number Not definitively assigned in searched literature.
Molecular Formula C5H3NO3S
Physical Form Expected to be a solid at room temperature.

Synthesis of this compound

The synthesis of thiazole derivatives is a well-established area of organic chemistry. While a specific, detailed, and peer-reviewed synthesis for this compound was not found in the searched literature, general methods for creating substituted thiazoles can provide insight. A common route is the Hantzsch thiazole synthesis, which involves the reaction of a-haloketones with thioamides.

A patented method describes the synthesis of a related compound, 2-acetyl-5-thiazole carboxylic acid. google.com This process involves multiple steps, including the reaction of thiourea (B124793) and n-propanal with sulfonyl chloride, followed by further transformations and eventual oxidation to yield the final product. google.com It is plausible that a similar synthetic strategy could be adapted to produce this compound. Another approach could involve the oxidation of a corresponding alcohol or the reduction of a carboxylic acid derivative at the formyl position. For example, the synthesis of 4-methyl-5-formylthiazole has been achieved through the hydrogenation of 4-methylthiazole-5-carboxylic acid chloride. nih.gov

Research Applications of this compound

The primary role of this compound appears to be as a building block in organic synthesis. Its bifunctional nature, possessing both an aldehyde and a carboxylic acid, makes it a versatile starting material for the creation of more complex thiazole-containing molecules. These, in turn, could be investigated for various biological activities, given the known pharmacological importance of the thiazole scaffold.

For example, a novel thiazole derivative, "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid," has been shown to ameliorate insulin (B600854) sensitivity and hyperlipidemia in diabetic rats, suggesting the therapeutic potential of compounds derived from substituted thiazole-5-carboxylic acids. nih.gov This highlights the potential for derivatives of this compound to be explored in medicinal chemistry research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3NO3S B1345787 2-Formylthiazole-5-carboxylic acid CAS No. 603999-24-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-formyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NO3S/c7-2-4-6-1-3(10-4)5(8)9/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBLDKZQHOLFJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Formylthiazole 5 Carboxylic Acid

Direct Synthetic Routes to 2-Formylthiazole-5-carboxylic Acid

Direct synthesis aims to introduce the formyl and carboxylic acid functionalities onto the thiazole (B1198619) ring in a minimal number of steps. These methods are often sought for their atom economy and operational simplicity.

Hydrolytic Approaches

A prominent direct route involves the hydrolysis of a protected formyl group, such as an acetal (B89532), that is already in place on the thiazole-5-carboxylic acid scaffold. For instance, the synthesis can commence from 2-(1,3-dioxolan-2-yl)-thiazole-5-carboxylic acid. The dioxolane ring serves as a protecting group for the aldehyde functionality. Under acidic conditions, the acetal is hydrolyzed to unveil the formyl group, yielding the desired this compound. This method is advantageous as it protects the reactive aldehyde group during other synthetic manipulations.

Precursor-Based Synthesis and Strategic Transformations

This approach involves the synthesis of a thiazole precursor with appropriate functional groups that can be strategically transformed into the target formyl and carboxylic acid moieties.

Reduction of Thiazole Carboxylic Acid Chlorides to Formylthiazoles

The Rosenmund reduction is a classic and effective method for the selective reduction of an acid chloride to an aldehyde. wikipedia.orgbyjus.comalfa-chemistry.comorganicreactions.org This catalytic hydrogenation process utilizes a palladium on barium sulfate (B86663) (Pd/BaSO₄) catalyst, often "poisoned" with a substance like thiourea (B124793) or quinoline (B57606) to prevent over-reduction of the aldehyde to an alcohol. wikipedia.orgbyjus.comalfa-chemistry.com

In a relevant example, the synthesis of 4-methyl-5-formylthiazole, a key intermediate for the antibiotic cefditoren (B193786) pivoxil, is achieved through the Pd/BaSO₄ catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride. nih.gov The process involves refluxing the acid chloride with the catalyst in a solvent like xylene while bubbling hydrogen gas through the mixture. nih.govjuniperpublishers.com This method is considered more environmentally friendly and suitable for industrial-scale production compared to other oxidation or reduction methods. nih.gov

Table 1: Key Parameters of the Rosenmund Reduction for Formylthiazole Synthesis

ParameterDescriptionReference
Catalyst Palladium on Barium Sulfate (Pd/BaSO₄) wikipedia.orgbyjus.comnih.gov
Catalyst Poison Thiourea, Thioquinanthrene, Quinoline wikipedia.orgbyjus.comalfa-chemistry.com
Reactant Thiazole Carboxylic Acid Chloride byjus.comnih.gov
Product Formylthiazole byjus.comnih.gov
Purpose of Poison To deactivate the catalyst and prevent over-reduction of the aldehyde to an alcohol. wikipedia.orgbyjus.com

Utilization of Alpha-Halo Carbonyl Compounds and Thiourea Derivatives in Thiazole Ring Formation

The Hantzsch thiazole synthesis is a widely employed method for constructing the thiazole ring itself. researchgate.net This reaction involves the condensation of an α-halo carbonyl compound with a thiourea derivative. researchgate.net By selecting appropriate starting materials, a thiazole ring with precursor functionalities at the 2 and 5 positions can be assembled. For example, using an α-halo-β-ketoester would lead to a thiazole with an ester group at the 5-position, which can be subsequently hydrolyzed to a carboxylic acid. The substituent at the 2-position can be introduced from the thiourea derivative or modified in subsequent steps. This foundational reaction provides a versatile entry point to a wide range of substituted thiazoles. researchgate.net

Multi-Step Approaches for Related Formylthiazole Carboxylates

In many instances, the synthesis of this compound and its derivatives is achieved through multi-step sequences that involve a series of functional group interconversions. youtube.comyoutube.comyoutube.com For example, a common strategy involves the synthesis of an ethyl 2-aminothiazole-5-carboxylate, which can then undergo a series of reactions. The amino group can be converted to a bromo group via a diazotization-bromination reaction. guidechem.com This bromo-substituted thiazole can then be a substrate for further functionalization. For instance, a Suzuki coupling reaction can be used to introduce a cyano-substituted aryl group, which is a key step in the synthesis of the anti-gout drug Febuxostat. guidechem.com The ester group at the 5-position is then hydrolyzed to the carboxylic acid in a final step. guidechem.com These multi-step approaches offer flexibility in introducing a variety of substituents onto the thiazole core. youtube.comyoutube.comyoutube.com

Chemo- and Regioselective Synthesis Strategies

Achieving the desired substitution pattern on the thiazole ring is a critical aspect of the synthesis. Chemo- and regioselective strategies are employed to control the outcome of reactions and avoid the formation of unwanted isomers.

For instance, in the Hantzsch synthesis, the choice of reactants dictates the initial substitution pattern. The regioselectivity of subsequent reactions, such as electrophilic aromatic substitution, is governed by the directing effects of the existing substituents on the thiazole ring. Computational studies can be employed to understand and predict the regioselectivity of certain reactions, aiding in the rational design of synthetic routes. nih.gov The use of protecting groups is a key strategy to ensure chemoselectivity, by temporarily masking a reactive functional group while another part of the molecule is being modified. For example, protecting the formyl group as an acetal allows for selective manipulation of the carboxylic acid functionality.

Chemical Reactivity and Functional Group Transformations of 2 Formylthiazole 5 Carboxylic Acid

Reactivity of the Formyl Group

The formyl group at the 2-position of the thiazole (B1198619) ring is a versatile handle for various chemical modifications, including oxidation, reduction, and condensation reactions.

Oxidation Reactions to Carboxylic Acids

The formyl group of 2-Formylthiazole-5-carboxylic acid can be readily oxidized to a carboxylic acid, yielding thiazole-2,5-dicarboxylic acid. This transformation is typically achieved using strong oxidizing agents. A common and effective method involves the use of potassium permanganate (B83412) (KMnO₄) in an aqueous solution. The reaction generally proceeds by heating the mixture to facilitate the conversion. This oxidation is a crucial step in the synthesis of various thiazole-based compounds where a dicarboxylic acid structure is required.

Table 1: Oxidation of this compound

Reagent Conditions Product

Reduction Reactions to Hydroxymethyl Derivatives

The formyl group can be selectively reduced to a primary alcohol, the hydroxymethyl group, to produce 2-(hydroxymethyl)thiazole-5-carboxylic acid. bldpharm.com This reduction is commonly carried out using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). The reaction is typically performed in an alcoholic solvent, like methanol (B129727) or ethanol, at room temperature. This transformation is significant as it introduces a hydroxyl group that can be used for further functionalization, such as etherification or esterification.

Table 2: Reduction of this compound

Reagent Conditions Product

Condensation Reactions

The formyl group of this compound is an excellent electrophile for condensation reactions, particularly the Knoevenagel condensation. mychemblog.compsiberg.compurechemistry.org This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, its esters (e.g., diethyl malonate), or malononitrile. nih.gov The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270), and often involves heating. mychemblog.com The initial product is an α,β-unsaturated compound, which can undergo subsequent transformations, like decarboxylation if malonic acid is used, to yield a vinyl-substituted thiazole. psiberg.com

Table 3: Knoevenagel Condensation of this compound

Active Methylene Compound Catalyst Conditions Product Type
Malonic Acid Piperidine Heating α,β-unsaturated carboxylic acid (may decarboxylate)
Diethyl Malonate Piperidine Heating α,β-unsaturated diester

Reactivity of the Carboxylic Acid Group

The carboxylic acid at the 5-position of the thiazole ring can be readily converted into a variety of derivatives, most notably esters and amides, through standard synthetic protocols.

Esterification Reactions

The carboxylic acid group of this compound can be converted to its corresponding esters through Fischer esterification. masterorganicchemistry.comchemguide.co.uklibretexts.orgyoutube.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol, such as methanol or ethanol, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). rug.nlresearchgate.net The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the formation of the ester. This method is widely used for the synthesis of simple alkyl esters. For more complex or acid-sensitive alcohols, other esterification methods involving coupling agents can be employed. rug.nl

Table 4: Fischer Esterification of this compound

Alcohol Catalyst Conditions Product
Methanol H₂SO₄ (cat.) Heating Methyl 2-formylthiazole-5-carboxylate

Amidation Reactions

The carboxylic acid can be transformed into a wide range of amides by reaction with primary or secondary amines. nih.gov A direct reaction between the carboxylic acid and an amine is often inefficient and requires high temperatures. youtube.com Therefore, the carboxylic acid is typically activated first. youtube.comrsc.org Common methods involve the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). mdpi.com This reaction is usually carried out in an aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), at room temperature. mdpi.com This method allows for the formation of amide bonds under mild conditions and is applicable to a broad range of amines. nih.gov

Table 5: Amidation of this compound

Amine Coupling Reagents Solvent Product Type
Primary Amine (R-NH₂) EDC, HOBt DCM/DMF N-substituted-2-formylthiazole-5-carboxamide

Formation of Acyl Halides (e.g., Acid Chlorides)

The conversion of the carboxylic acid group in this compound to a more reactive acyl halide, specifically an acyl chloride, is a fundamental transformation. This is typically achieved by treating the carboxylic acid with a chlorinating agent. Common reagents for this purpose include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂). libretexts.orgwikipedia.orgchemguide.co.uklibretexts.orgcommonorganicchemistry.com

The reaction with thionyl chloride is a widely used method. libretexts.orglibretexts.org In this process, the hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which is an excellent leaving group. The subsequent nucleophilic attack by the chloride ion, generated in situ, leads to the formation of the acyl chloride, with sulfur dioxide and hydrogen chloride as gaseous byproducts. chemguide.co.uk A similar reactivity is observed in related thiazole compounds; for instance, 4-methylthiazole-5-carboxylic acid is readily converted to its corresponding acid chloride by refluxing with thionyl chloride. nih.gov

Table 1: Reagents for Acyl Chloride Formation

Reagent Formula Byproducts Conditions
Thionyl Chloride SOCl₂ SO₂, HCl Often used neat or with a solvent, sometimes with a base like pyridine. libretexts.orgcommonorganicchemistry.com
Oxalyl Chloride (COCl)₂ CO, CO₂, HCl Typically used with a solvent like DCM and a catalytic amount of DMF. commonorganicchemistry.com

Anhydride (B1165640) Formation

The formation of an acid anhydride from this compound generally proceeds via a two-step sequence. First, the carboxylic acid is converted into a more reactive derivative, such as the acyl chloride as described above. This activated intermediate then reacts with a molecule of a carboxylate salt or another molecule of the carboxylic acid to yield the anhydride. libretexts.orgmasterorganicchemistry.comaklectures.com

The reaction between an acyl chloride and a carboxylic acid is a standard method for synthesizing both symmetrical and asymmetrical anhydrides. libretexts.orglibretexts.org The use of a base like pyridine can facilitate this reaction by deprotonating the carboxylic acid, forming a more nucleophilic carboxylate anion which then attacks the electrophilic carbonyl carbon of the acyl chloride. libretexts.orgyoutube.com

General Reaction Scheme for Anhydride Formation:

Activation Step: this compound is converted to 2-Formylthiazole-5-carbonyl chloride using a reagent like SOCl₂.

Coupling Step: The resulting acyl chloride reacts with the sodium salt of this compound (or the acid itself in the presence of a base) to form the corresponding anhydride.

This method avoids the harsh conditions of direct dehydration of two carboxylic acid molecules. aklectures.comlibretexts.org

Decarboxylation Reactions

Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide (CO₂). masterorganicchemistry.com The ease of decarboxylation often depends on the stability of the carbanion intermediate formed upon CO₂ loss. For aromatic carboxylic acids, this process can be challenging.

The decarboxylation of heterocyclic carboxylic acids is influenced by the nature of the heteroaromatic ring. For instance, the decarboxylation of thiophene-2-carboxylic acid is known to be more difficult than that of its furan (B31954) and pyrrole (B145914) analogues. youtube.com This is attributed to the greater aromatic stabilization of the thiophene (B33073) ring. Given that this compound is a thiophene derivative, its decarboxylation is not expected to be facile under simple heating.

However, decarboxylation can be promoted under specific conditions. Heating with a substance like soda lime (a mixture of sodium hydroxide (B78521) and calcium oxide) can induce decarboxylation in aromatic carboxylic acids. libretexts.org Another approach involves metal-catalyzed decarboxylative coupling reactions, although these are complex, multi-component systems. nih.gov For some heterocyclic systems, decarboxylation has been achieved by refluxing with potassium carbonate in a solvent like toluene. nih.gov The presence of the electron-withdrawing formyl group on the thiazole ring might influence the electronic properties and thus the reactivity of the carboxylic acid group towards decarboxylation.

Reactivity of the Thiazole Ring System

The thiazole ring in this compound is an electron-rich aromatic system, but its reactivity is significantly modulated by the two strongly electron-withdrawing substituents: the formyl group at position 2 and the carboxylic acid group at position 5.

Electrophilic Substitution Reactions

In general, thiazole undergoes electrophilic aromatic substitution, preferentially at the C5 position due to its higher electron density. However, in this compound, both the C2 and C5 positions are occupied. The remaining C4 position is adjacent to the electron-withdrawing carboxylic acid group. Furthermore, both the formyl and carboxylic acid groups are deactivating towards electrophilic attack, reducing the electron density of the entire ring system.

Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are expected to be very difficult on the thiazole ring of this compound. If a reaction were to occur, it would require harsh conditions, and the substitution would likely be directed to the C4 position, which is the least deactivated position. A special case of electrophilic substitution is ipso-substitution, where an existing substituent is replaced. The decarboxylation of some heterocyclic carboxylic acids can proceed through an ipso-substitution mechanism, where a proton replaces the carboxyl group. youtube.com

Nucleophilic Attack and Ring Modification

The thiazole ring itself is generally resistant to nucleophilic attack due to its electron-rich nature. However, the presence of powerful electron-withdrawing groups can make the ring susceptible to attack by strong nucleophiles. While the primary sites for nucleophilic attack in this compound are the carbonyl carbons of the aldehyde and carboxylic acid groups (leading to nucleophilic acyl substitution), libretexts.org attack on the ring itself is less common.

Ring modification via nucleophilic attack typically requires activation, for example, by quaternization of the ring nitrogen, which significantly increases the electrophilicity of the ring carbons. Without such activation, direct nucleophilic substitution on the thiazole ring of this compound is unlikely.

Table 2: List of Mentioned Chemical Compounds

Compound Name Formula
This compound C₅H₃NO₃S
Acyl chloride R-COCl
Acid anhydride (RCO)₂O
4-methylthiazole-5-carboxylic acid C₅H₅NO₂S
4-methylthiazole-5-carboxylic acid chloride C₅H₄ClNOS
Thionyl chloride SOCl₂
Phosphorus pentachloride PCl₅
Oxalyl chloride (COCl)₂
Pyridine C₅H₅N
Sulfur dioxide SO₂
Hydrogen chloride HCl
Phosphorus trichloride (B1173362) oxide POCl₃
Carbon dioxide CO₂
Soda lime Mixture of NaOH and CaO
Potassium carbonate K₂CO₃
Toluene C₇H₈
Thiophene-2-carboxylic acid C₅H₄O₂S
Furan-2-carboxylic acid C₅H₄O₃

Synthesis and Structural Elucidation of 2 Formylthiazole 5 Carboxylic Acid Derivatives and Analogs

Derivatives Targeting Specific Structural Modifications

The functional groups of 2-formylthiazole-5-carboxylic acid, namely the formyl and carboxylic acid moieties, along with the thiazole (B1198619) ring itself, provide multiple avenues for structural diversification. These modifications are crucial for tuning the physicochemical properties and biological activities of the resulting molecules.

Modifications at the Formyl Position

The formyl group at the 2-position of the thiazole ring is a versatile handle for a variety of chemical transformations. Thiazoles can serve as formyl synthons. For instance, a thiazole can be converted to the corresponding aldehyde through a sequence of N-methylation with methyl iodide, followed by reduction with sodium borohydride (B1222165), and subsequent hydrolysis with mercury(II) chloride in water wikipedia.org. This fundamental reactivity allows for the introduction of the formyl group, which can then be further modified.

Common reactions involving the formyl group include oxidation to a carboxylic acid, reduction to a hydroxymethyl group, and conversion into an oxime or hydrazone. Furthermore, condensation reactions with active methylene (B1212753) compounds can be employed to extend the carbon chain at this position, leading to the formation of α,β-unsaturated systems. These modifications are pivotal in exploring the structure-activity relationships of this class of compounds.

Modifications at the Carboxylic Acid Position

The carboxylic acid group at the 5-position is readily converted into a range of functional derivatives, most notably esters and amides. Standard esterification procedures, such as the Fischer esterification involving reaction with an alcohol in the presence of an acid catalyst, can be employed slideshare.netlibretexts.org. For more sensitive substrates, milder methods like the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), are effective bepls.com.

Amide formation is another key modification, achieved by reacting the carboxylic acid with a primary or secondary amine. This reaction is often facilitated by coupling agents to form an activated intermediate, which then readily reacts with the amine. A common strategy involves the N-Boc protection of an amino-thiazole carboxylate, followed by ester hydrolysis and subsequent coupling with an aniline (B41778) to yield the desired carboxamide semanticscholar.org. The synthesis of a variety of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives has been reported, highlighting the importance of the carboxanilide side chain at the fifth position of the thiazole ring nih.govnih.gov. These amide derivatives are significant in the development of new therapeutic agents.

Starting Material Reagent(s) Product Type Reference(s)
This compoundAlcohol, Acid CatalystEster slideshare.netlibretexts.org
This compoundDCC, DMAP, AlcoholEster bepls.com
2-Aminothiazole-5-carboxylic acid derivativeAmine, Coupling AgentAmide semanticscholar.orgnih.govnih.gov

Substitutions on the Thiazole Ring

Direct substitution on the thiazole ring allows for the introduction of a wide array of functional groups, significantly impacting the electronic properties and biological profile of the molecule. The reactivity of the thiazole ring allows for electrophilic substitution, with the C5 position being generally preferred for attack, depending on the substituents already present pharmaguideline.com.

The synthesis of 2-substituted thiazole-5-carboxylates has been achieved through various methods, including the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in the presence of thioamides publish.csiro.auresearchgate.net. Additionally, halogen-metal exchange reactions on brominated thiazoles provide a convenient route to introduce substituents at specific positions researchgate.net. For example, 2-bromothiazole (B21250) and 5-bromothiazole (B1268178) can be converted to their respective thiazolyllithium intermediates, which can then be quenched with various electrophiles to introduce new functional groups researchgate.net.

Synthesis of Condensed Heterocyclic Systems Incorporating the Thiazole-5-carboxylic Acid Moiety (e.g., 5-oxo-7,8,9,9a-tetrahydro-5H-pyrido[2,3-d]thiazole)

The thiazole-5-carboxylic acid moiety serves as a valuable building block for the construction of fused heterocyclic systems. These condensed systems are of great interest as they often exhibit unique biological activities. The synthesis of such systems typically involves the cyclization of a suitably functionalized thiazole derivative.

For instance, the synthesis of pyrano[2,3-d]thiazole derivatives has been reported through the reaction of 2-hydrazinothiazol-4(5H)-one with α-cinnamonitrile derivatives researchgate.net. While not a direct synthesis of the target pyridothiazole, this demonstrates a common strategy for forming fused rings onto a thiazole core. Similarly, the synthesis of various pyrido[2,3-d]pyrimidine (B1209978) and thiazolo[2,3-b]pyrimidine derivatives has been achieved, showcasing the versatility of thiazole-based starting materials in constructing complex heterocyclic scaffolds google.comnih.govmdpi.com. The general approach often involves the reaction of a 2-aminothiazole (B372263) derivative with a bifunctional reagent that can undergo cyclization to form the new fused ring. The synthesis of thiazolo[5,4-d]thiazoles has also been explored, further illustrating the potential for creating diverse condensed heterocyclic structures from thiazole precursors mdpi.com.

Preparation of 2-Amino-thiazole-5-carboxylic Acid Derivatives as Intermediates

2-Amino-thiazole-5-carboxylic acid and its derivatives are crucial intermediates in the synthesis of a wide range of more complex molecules. A common and efficient method for their preparation involves the reaction of an α-bromo-β-keto ester with thiourea (B124793) organic-chemistry.org.

A particularly effective approach for synthesizing 2-aminothiazole-5-carboxamides involves the chemoselective α-bromination of a β-ethoxyacrylamide followed by a one-pot reaction with thiourea, which yields the desired 2-aminothiazole-5-carboxamide in high yield semanticscholar.org. Another established route is the reaction of an amine-protected thiazole carboxylic acid chloride with a substituted aniline, followed by deprotection google.com. These intermediates are foundational for creating libraries of compounds for biological screening.

Starting Materials Key Reaction Steps Product Reference(s)
β-Keto ester, N-Bromosuccinimide, Thioureaα-Halogenation, Cyclization2-Amino-4-alkyl-thiazole-5-carboxylate organic-chemistry.org
β-Ethoxyacrylamide, N-Bromosuccinimide, Thioureaα-Bromination, Cyclization2-Amino-N-aryl-thiazole-5-carboxamide semanticscholar.org
Amine-protected thiazole carboxylic acid chloride, Substituted anilineAmide coupling, Deprotection2-Amino-N-aryl-thiazole-5-carboxamide google.com

Design and Synthesis of 2-Aryl-4-alkylthiazole-5-carboxylic Acid Derivatives

The synthesis of 2-aryl-4-alkylthiazole-5-carboxylic acid derivatives is a significant area of research, with these compounds often serving as scaffolds for new therapeutic agents. A general and effective method for constructing this core structure involves the Hantzsch thiazole synthesis, where a thioamide reacts with an α-haloketone.

More specifically, these derivatives can be synthesized from a β-keto acid ester and a 4-hydroxybenzothioamide through a multi-step process researchgate.net. The synthesis of a series of novel ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates has also been reported, demonstrating a modular approach to building complex molecules around the thiazole-5-carboxylate core researchgate.nettandfonline.com. Furthermore, the synthesis of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives highlights the ability to introduce diverse aryl and alkyl groups at the 2- and 4-positions of the thiazole ring, respectively mdpi.com. The introduction of an amide bond at the 2-amino position of a 2-amino-4,5-diarylthiazole is also a common strategy for structural modification mdpi.com.

Compound Class General Synthetic Approach Reference(s)
2-Aryl-4-alkylthiazole-5-carboxylic acid derivativesReaction of β-keto acid ester with 4-hydroxybenzothioamide researchgate.net
Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylatesMulti-step synthesis involving isoxazole (B147169) and thiazole ring formation researchgate.nettandfonline.com
2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide derivativesSynthesis from corresponding starting materials to introduce specific aryl and alkyl groups mdpi.com
2-Amino-4,5-diarylthiazole derivativesFunctionalization of the 2-amino group with an amide mdpi.com

Synthesis of Thiazole Carboxanilides

The formation of thiazole carboxanilides, which are compounds featuring a carboxamide functional group linking a thiazole ring to an aniline, represents a key synthetic step in the development of various thiazole-based derivatives. The general strategy for synthesizing these molecules involves the amidation of a thiazole carboxylic acid with an aniline. A prevalent and efficient method to achieve this transformation is through the activation of the carboxylic acid to a more reactive species, such as an acyl chloride. This intermediate then readily undergoes a nucleophilic acyl substitution reaction with the chosen aniline derivative.

A documented procedure for the synthesis of 2-substituted-4-(trifluoromethyl)thiazole-5-carboxanilides starts from the corresponding 2-substituted-4-(trifluoromethyl)thiazole-5-carboxylic acid. mdpi.com This synthetic route typically proceeds in two main steps. The first step is the activation of the thiazole-5-carboxylic acid. This is commonly achieved by treating the acid with an activating agent like oxalyl chloride in an inert solvent. The second step is the reaction of the resulting activated acyl species with a substituted aniline to form the desired carboxanilide. mdpi.com

For example, in the synthesis of 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxanilides, the process begins by suspending the parent carboxylic acid, 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylic acid, in a suitable solvent. mdpi.com The addition of oxalyl chloride facilitates the formation of the intermediate acid chloride. Subsequently, the introduction of various substituted anilines to this intermediate yields the final carboxanilide products. mdpi.com

The following interactive table provides examples of thiazole carboxanilide derivatives synthesized using this methodology, highlighting the specific aniline precursors used.

Table 1: Synthesis of 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxanilide Derivatives

Starting Aniline Resulting Product Name
4-chloro-2-methylaniline N-(4-chloro-2-methylphenyl)-2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide
3-chloro-2-methylaniline N-(3-chloro-2-methylphenyl)-2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide
2,4-dichloroaniline N-(2,4-dichlorophenyl)-2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide
4-fluoro-2-methylaniline N-(4-fluoro-2-methylphenyl)-2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide

This data is based on a study focused on the synthesis of novel thiazole-5-carboxamide derivatives. mdpi.com

An alternative synthetic route involves the direct condensation of a lithium salt of a thiazole carboxylic acid with the relevant aniline. nih.gov This approach can be particularly advantageous in cases where the free carboxylic acid exhibits instability. The structural confirmation of the synthesized target compounds is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, often complemented by elemental analysis. nih.gov Furthermore, the synthesis of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives has been accomplished utilizing systematic combinatorial chemistry methods. nih.gov

Advanced Spectroscopic and Structural Characterization of 2 Formylthiazole 5 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: In the context of thiazole (B1198619) derivatives, the proton of the formyl group (CHO) is typically observed as a singlet in the downfield region of the spectrum. The acidic proton of the carboxylic acid group (-COOH) is also highly deshielded and often appears as a broad singlet at a very downfield chemical shift, typically in the 10–12 ppm region. libretexts.org The signals for protons on the thiazole ring and any substituents provide key information about the substitution pattern. For instance, in related thiazole compounds, the thiazole proton signals can be influenced by the solvent, with chemical shifts varying significantly. chemicalbook.com

¹³C NMR Spectroscopy: The carbon atoms in 2-Formylthiazole-5-carboxylic acid and its derivatives exhibit a wide range of chemical shifts. The carbonyl carbon of the carboxylic acid is significantly deshielded, typically appearing in the 160-180 ppm range. libretexts.org However, this is less deshielded than the carbonyl carbons of aldehydes or ketones, which resonate between 180-220 ppm. libretexts.org The formyl carbon also appears in the highly deshielded region. The carbons of the thiazole ring have characteristic chemical shifts that are influenced by the substituents. For example, in some thiazole derivatives, the C2, C4, and C5 carbons of the thiazole moiety have been assigned resonances at approximately 169.3, 148.7, and 100.8 ppm, respectively. asianpubs.org It is important to note that quaternary carbons, those without any attached hydrogens, generally show weaker signals. oregonstate.edu

Below is an interactive table summarizing typical NMR data for related thiazole carboxylic acid derivatives.

Compound Solvent ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
Ethyl 2-amino-4-methylthiazole-5-carboxylateNot specified1.38 (t, 3H), 4.27 (q, 2H), 7.43-7.83 (m, 5H), ~12.50 (br s, 1H)Not specified researchgate.netresearchgate.net
ThiazoleCDCl₃8.890 (d), 7.993 (d), 7.435 (dd)Not specified chemicalbook.com
ThiazoleAcetone9.00 (d), 7.93 (d), 7.65 (dd)Not specified chemicalbook.com
Propanoic AcidCCl₄Not specifiedNot specified libretexts.org

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by several key absorption bands.

The carboxylic acid functional group gives rise to a very broad O-H stretching band, typically observed in the range of 3300-2500 cm⁻¹. orgchemboulder.com This broadness is a result of hydrogen bonding, as carboxylic acids tend to form dimers in the solid state and in concentrated solutions. libretexts.orgorgchemboulder.com The carbonyl (C=O) stretching vibration of the carboxylic acid appears as a strong, intense band between 1760 and 1690 cm⁻¹. orgchemboulder.com For aromatic carboxylic acids, this band is typically found between 1710 and 1680 cm⁻¹. spectroscopyonline.com The formyl group also has a characteristic C=O stretching vibration. Additionally, the C-O stretching of the carboxylic acid is found in the 1320-1210 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com The thiazole ring itself will exhibit characteristic stretching vibrations for its C=C and C=N bonds. mdpi.com

A summary of characteristic IR absorption bands for carboxylic acids is provided in the table below.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity Reference
Carboxylic AcidO-H Stretch3300-2500Strong, Broad orgchemboulder.com
Carboxylic AcidC=O Stretch (Dimer)1730-1700Strong spectroscopyonline.com
Carboxylic AcidC=O Stretch (Aromatic)1710-1680Strong spectroscopyonline.com
Carboxylic AcidC-O Stretch1320-1210Medium orgchemboulder.comspectroscopyonline.com
Carboxylic AcidO-H Bend1440-1395 & 950-910Medium orgchemboulder.com

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

In the mass spectrum of a carboxylic acid, the molecular ion peak (M⁺) may be observed. Common fragmentation patterns for carboxylic acids include the loss of an -OH group (M-17) and the loss of a -COOH group (M-45). libretexts.org For derivatives of carboxylic acids, a prominent peak is often the acylium ion (R-CO⁺), formed by the cleavage of the bond between the carbonyl carbon and the adjacent heteroatom. libretexts.org High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound. Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that separates components of a mixture before they are introduced into the mass spectrometer, and it has been used for the analysis of thiazolidine (B150603) carboxylic acid derivatives in biological samples. nih.gov

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

For thiazole carboxylic acid derivatives, X-ray diffraction studies can reveal how the molecules pack in the crystal lattice. For example, in the crystal structure of 2,4-dimethyl-1,3-thiazole-5-carboxylic acid, molecules are connected by O-H···N and C-H···O hydrogen bonds, forming polymeric chains. nih.gov Similarly, the crystal structure of 2-methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid shows that molecules are linked by O—H⋯N and C—H⋯O hydrogen bonds, also forming chains. nih.gov These studies highlight the importance of hydrogen bonding in the solid-state structures of these compounds. In some cases, π-π stacking interactions between the thiazole rings can also play a role in stabilizing the crystal structure. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Interactions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

Carboxylic acids and unsaturated carboxylic acids typically show an absorption maximum around 210 nm. researchgate.net For thiazole derivatives, the presence of the aromatic ring and the carbonyl groups will lead to characteristic absorptions. The UV-Vis spectra of related heterocyclic compounds, such as those containing a triazole ring, show strong absorption bands that can be attributed to π → π* transitions of the aromatic rings and weaker n → π* transitions of the heterocyclic group. mdpi.com The solvent can influence the position and intensity of these absorption bands.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element (carbon, hydrogen, nitrogen, sulfur, etc.) present in the sample. This data is crucial for confirming the molecular formula of a newly synthesized compound. For example, the elemental composition of a novel cobalt(II) complex based on a pyridine-carboxylic acid ligand was determined to confirm its structure. mdpi.com Similarly, elemental analysis was used to characterize a novel 1,2,4-triazole (B32235) intermediate. researchgate.net The experimentally determined percentages are compared with the calculated values for the proposed molecular formula to verify its accuracy.

Computational Chemistry Approaches for 2 Formylthiazole 5 Carboxylic Acid Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-Formylthiazole-5-carboxylic acid. By solving approximations of the Schrödinger equation, these methods can determine the molecule's optimized geometry and the spatial distribution of its electrons.

Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. A larger energy gap suggests higher stability and lower chemical reactivity. nih.gov For instance, in a study of a related heterocyclic carboxylic acid, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO-LUMO energy gap was calculated to be approximately 4.458 eV, indicating high electronic stability. nih.gov

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue). nih.gov These maps are crucial for predicting how this compound might interact with other molecules, highlighting the reactive centers and potential sites for hydrogen bonding or electrophilic and nucleophilic attack. nih.gov

Table 1: Key Electronic Properties from Quantum Chemical Calculations

Calculated Property Significance for this compound Example Value (from related molecules)
HOMO Energy Indicates electron-donating ability; relates to ionization potential. -5.907 eV nih.gov
LUMO Energy Indicates electron-accepting ability; relates to electron affinity. -1.449 eV nih.gov
HOMO-LUMO Gap (ΔE) Predicts chemical reactivity and kinetic stability. 4.458 eV nih.gov
Global Hardness (η) Measures resistance to change in electron distribution. Calculated from HOMO/LUMO energies.
Global Softness (S) The reciprocal of hardness; indicates reactivity. Calculated from HOMO/LUMO energies.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand, such as this compound, when it interacts with a biological target, typically a protein or enzyme. This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govresearchgate.net

The process involves placing the 3D structure of the ligand into the binding site of the receptor and using a scoring function to estimate the strength of the interaction, often expressed as a binding energy or docking score. nih.gov Lower docking scores generally indicate a more stable and favorable binding interaction.

For derivatives of thiazole (B1198619) carboxylic acids, docking studies have been successfully used to investigate their potential as inhibitors of enzymes like cyclooxygenase (COX). nih.gov These studies can reveal specific amino acid residues within the receptor's active site that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. For example, the selectivity of certain inhibitors for COX-2 over COX-1 has been attributed to interactions with specific amino acids like VAL523 and ARG-513 in the COX-2 binding pocket. nih.gov By performing docking studies on this compound with various biological targets, researchers can hypothesize its potential therapeutic applications.

Table 2: Example Data from Molecular Docking of Thiazole Derivatives

Ligand Target Enzyme Docking Score (kcal/mol) Key Interacting Residues Reference
Thiazole carboxamide derivative COX-1 -4.99 to -5.52 ILE523 nih.gov
Thiazole carboxamide derivative COX-2 -5.49 to -6.58 VAL523, ARG513 nih.gov

Conformational Analysis and Molecular Dynamics Simulations

While docking provides a static picture of the binding event, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior.

Conformational Analysis aims to identify the most stable three-dimensional arrangements (conformations) of this compound. The molecule is not rigid; rotation around its single bonds can lead to various spatial structures. Computational methods can calculate the energy associated with these different conformations, identifying the low-energy, and thus most probable, structures. Studies on similar heterocyclic systems have shown that substituents, like a carboxylic acid group, can have significant rotational freedom relative to the main ring structure, which influences how the molecule fits into a receptor's binding site. nih.gov

Molecular Dynamics (MD) simulations build upon this by simulating the movement of atoms in the molecule and its environment (e.g., water, a protein receptor) over time. MD is invaluable for assessing the stability of a ligand-receptor complex predicted by docking. researchgate.net By simulating the complex for a period of nanoseconds, researchers can observe whether the ligand remains stably bound in the active site. A key metric used to evaluate this is the Root Mean Square Deviation (RMSD), which measures the average deviation of the atomic positions from a reference structure. A low and stable RMSD value over the simulation time suggests a stable binding interaction. researchgate.net

Table 3: Parameters from Conformational and Dynamic Analyses

Analysis Type Key Parameter Description
Conformational Analysis Torsional Angles Defines the rotation around single bonds, revealing the 3D shape and potential steric hindrances. nih.gov
Conformational Analysis Relative Energy The energy of different conformations, used to identify the most stable (lowest energy) state.
Molecular Dynamics RMSD (Root Mean Square Deviation) Measures the stability of the ligand in the binding pocket over time. researchgate.net
Molecular Dynamics RMSF (Root Mean Square Fluctuation) Indicates the flexibility of specific parts of the molecule or protein during the simulation.

| Molecular Dynamics | Interaction Energy | Calculates the binding free energy between the ligand and receptor, providing a more refined estimate than docking scores. |

Prediction of Spectroscopic Parameters

Computational chemistry can accurately predict various spectroscopic parameters for this compound, which is essential for validating its experimentally synthesized structure. By calculating these properties and comparing them to experimental data, researchers can confirm the identity and purity of the compound.

DFT calculations are widely used to predict:

Vibrational Frequencies: These correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculations help in assigning specific vibrational modes (e.g., C=O stretch, N-H bend) to the observed spectral bands. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. Comparing these predicted values with experimental spectra is a powerful method for structural elucidation. researchgate.net

Electronic Transitions (UV-Visible Spectra): Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption wavelengths (λmax) and oscillator strengths, which correspond to the absorption bands in a UV-Visible spectrum. This provides insight into the electronic transitions occurring within the molecule. nih.gov

The accuracy of these predictions can be very high, often showing excellent correlation with experimental results, especially when calculations account for solvent effects. researchgate.net

Table 4: Example of Predicted vs. Experimental Spectroscopic Data for a Heterocyclic Molecule

Spectroscopic Method Calculated Parameter Experimental Value
FT-IR C=O stretching frequency ~1700 cm⁻¹
¹H NMR Chemical shift of carboxylic proton ~12-13 ppm
¹³C NMR Chemical shift of carboxyl carbon ~160-170 ppm

| UV-Visible | Maximum absorption wavelength (λmax) | ~250-300 nm (in vacuum/solvent) researchgate.net |

(Note: The values above are typical ranges for carboxylic acids and are illustrative for this compound.)

Theoretical Studies on Reaction Mechanisms and Pathways

Computational chemistry is a valuable asset for understanding the mechanisms of chemical reactions involving this compound, whether in its synthesis or its subsequent transformations. By modeling the reaction pathway, researchers can gain insights that are difficult to obtain through experiments alone.

Theoretical studies can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For example, quantum-chemical calculations have been used to study the regioselectivity of acylation reactions on similar thienopyrrole systems. researchgate.net These studies showed that the reaction's outcome depended more on the electron density distribution in the reactant-catalyst complex than on the stability of the final products. researchgate.net Such an approach could be applied to predict the most likely sites of reaction on the this compound molecule under various conditions (e.g., electrophilic substitution on the thiazole ring). This predictive power helps in designing more efficient and selective synthetic routes. researchgate.net

Table 5: Parameters Calculated in Reaction Mechanism Studies

Parameter Description
Activation Energy (Ea) The energy barrier that must be overcome for a reaction to occur; determines reaction rate.
Heat of Reaction (ΔH) The net energy change during a reaction (enthalpy); indicates if a reaction is exothermic or endothermic.
Transition State Geometry The molecular structure at the highest point on the reaction pathway.

| Reaction Intermediates | Short-lived, high-energy molecules that exist transiently during the reaction. |

Computational Analysis for Bioavailability and Drug Scores (e.g., POM analyses)

For this compound to be considered as a potential therapeutic agent, it must possess favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Computational models are widely used to predict these properties early in the drug discovery process, reducing the time and cost associated with experimental testing.

In silico tools can calculate various physicochemical properties that influence a molecule's drug-likeness. A well-known guideline is Lipinski's Rule of Five, which suggests that poor oral absorption is more likely when a compound violates certain criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

While a specific Petra/Osiris/Molinspiration (POM) analysis for this compound is not publicly documented, such analyses are standard in computational drug design. They predict a range of properties, including:

ADME parameters: Such as aqueous solubility, human intestinal absorption, and blood-brain barrier penetration.

Drug-likeness score: A composite score that compares the molecule's structural features to those of known drugs.

Toxicity risks: Predictions for potential issues like mutagenicity, tumorigenicity, or hepatotoxicity. tu.edu.iq

These computational screens help prioritize compounds with a higher probability of success in later-stage clinical trials. nih.govnih.gov

Table 6: Predictable ADME and Drug-Likeness Properties

Property Description Favorable Range (Typical)
Molecular Weight (MW) Size of the molecule. < 500 g/mol
LogP Octanol-water partition coefficient; measures lipophilicity. < 5
Hydrogen Bond Donors Number of N-H and O-H bonds. < 5
Hydrogen Bond Acceptors Number of N and O atoms. < 10
Topological Polar Surface Area (TPSA) Surface area of polar atoms; relates to membrane permeability. < 140 Ų

| Aqueous Solubility (logS) | Predicts how well the compound dissolves in water. | > -4 |

Applications of 2 Formylthiazole 5 Carboxylic Acid in Chemical Research

Role as a Versatile Chemical Building Block for Complex Molecules

The inherent reactivity of its functional groups allows 2-formylthiazole-5-carboxylic acid to serve as a fundamental building block in the construction of more complex molecular architectures. researchgate.net The aldehyde can undergo a variety of transformations, such as condensation and oxidation-reduction reactions, while the carboxylic acid group provides a handle for amide bond formation and other coupling reactions. researchgate.net This dual functionality enables chemists to strategically elaborate the thiazole (B1198619) core, leading to the synthesis of diverse and intricate molecules with potential applications in various scientific disciplines.

The thiazole ring itself is a prevalent scaffold in many biologically active compounds, and the ability to introduce diverse substituents through the formyl and carboxyl groups enhances its utility. This strategic functionalization is crucial for fine-tuning the properties of the target molecules, such as their biological activity, solubility, and pharmacokinetic profiles.

Intermediacy in the Synthesis of Pharmacologically Relevant Compound Classes

The utility of this compound is particularly evident in its role as a key intermediate in the synthesis of pharmacologically active compounds. The thiazole nucleus is a common feature in many drugs, and derivatives of this acid have been instrumental in the development of new therapeutic agents.

For instance, derivatives of 2-aminothiazole-5-carboxylic acid have been investigated for their potential as anticancer agents. nih.govmdpi.com Based on the structure of the successful anti-leukemia drug dasatinib, researchers have designed and synthesized novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. nih.govmdpi.com One such derivative, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, demonstrated significant antiproliferative activity against human K562 leukemia cells. nih.gov

Furthermore, other thiazole derivatives have shown promise in addressing metabolic disorders. A novel compound, "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid," has been shown to improve insulin (B600854) sensitivity and lipid profiles in animal models of diabetes. nih.gov Additionally, the core structure of 2,5-dihydro-4-methyl-2-phenyl-1,5-benzothiazepine-3-carboxylic acid esters, which can be synthesized from related thiazole precursors, has been identified as a promising starting point for the design of new calcium channel blockers. nih.gov

Application in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful tool for the rapid generation of large numbers of diverse compounds for high-throughput screening. nih.gov The structural attributes of this compound make it an ideal scaffold for the construction of chemical libraries. nih.gov Its two distinct functional groups allow for the introduction of a wide variety of building blocks in a systematic and parallel manner.

For example, a library of 422 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides was successfully prepared using a multi-step solution-phase synthesis where a common intermediate derived from a thiazole carboxylic acid was diversified. nih.gov This approach allows for the efficient exploration of chemical space around the thiazole core, increasing the probability of discovering compounds with desired biological activities. The use of scavenger resins can further streamline the purification process in such library syntheses. nih.gov

Development of Novel Chemosensor Reagents (e.g., for polyvalent metal ions like Cd2+, Mg2+)

The thiazole ring, with its sulfur and nitrogen heteroatoms, possesses inherent coordinating properties that can be exploited in the design of chemosensors. karazin.ua Derivatives of this compound have been utilized to create reagents capable of detecting specific metal ions.

By synthesizing 2-thiazol-5-yl-benzimidazoles from 2,4-dihalogen-5-formylthiazoles, researchers have developed potential chemosensors for polyvalent metal ions. karazin.ua The affinity of the sulfur atom for heavy metals, combined with the fluorescent properties of the resulting benzimidazole (B57391) derivatives, creates a system where the presence of metal ions can be detected through changes in fluorescence. karazin.ua This has potential applications in environmental monitoring and medical diagnostics.

Contribution to the Synthesis of Diverse Heterocyclic Frameworks

Beyond its direct use in constructing specific classes of compounds, this compound and its derivatives are valuable precursors for the synthesis of a wide range of other heterocyclic systems. frontiersin.org The reactive nature of the formyl and carboxyl groups allows for their participation in various cyclization and condensation reactions, leading to the formation of fused and linked heterocyclic frameworks.

For example, aminoazoles, which share structural similarities with the thiazole core, are known to react with various electrophiles to produce a diverse array of new heterocyclic structures. frontiersin.org The principles governing these reactions can be applied to derivatives of this compound to access novel and complex heterocyclic systems with unique chemical and physical properties.

Mechanistic Biological Investigations of 2 Formylthiazole 5 Carboxylic Acid and Its Analogs

Enzyme Inhibition Studies and Mechanistic Insights (e.g., selective inhibition of cytochrome P450 enzymes by related compounds)

Thiazole-containing compounds and other azole derivatives are recognized for their interactions with various enzymes, most notably the cytochrome P450 (CYP450) superfamily. researchgate.netnih.gov These enzymes are crucial for metabolizing a wide range of xenobiotics, including many drugs. sigmaaldrich.com Inhibition of CYP450 can lead to significant drug-drug interactions, a key consideration in drug development. mdpi.com

Studies on antifungal agents with an imidazole (B134444) moiety, structurally related to thiazoles, have demonstrated non-selective but potent inhibition across multiple P450 isoforms. researchgate.netnih.gov For instance, clotrimazole (B1669251) strongly inhibits CYP2A6, 2B6, 2C9, 2C19, and 3A4, while sulconazole (B1214277) inhibits a broad range of P450s examined. researchgate.net The mechanism often involves the azole nitrogen coordinating to the heme iron atom within the enzyme's active site. sigmaaldrich.com

Research on other heterocyclic compounds further illuminates potential mechanisms. Oltipraz, a synthetic derivative of 1,2-dithiole-3-thione, acts as a competitive and mechanism-based inhibitor of human P450 1A2. nih.gov This type of inhibition occurs when the enzyme metabolizes the compound into a reactive intermediate, which then binds irreversibly to the enzyme, leading to a long-lasting loss of activity. mdpi.com Specifically, Oltipraz's inhibition of P450 1A2 was characterized by a K(i) of 1.5 µM and was shown to be time- and concentration-dependent. nih.gov

In Vitro Antimicrobial Research and Structure-Activity Relationships

The thiazole (B1198619) nucleus is a key feature in many antimicrobial drugs, and its derivatives have been extensively studied for their antibacterial, antifungal, and antitubercular properties. nih.govmdpi.com Structure-activity relationship (SAR) studies help to elucidate how different chemical modifications to the thiazole core influence its biological potency. nih.gov

Antibacterial Activity Assessments

Thiazole derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govbiointerfaceresearch.com The antibacterial efficacy is highly dependent on the nature and position of substituents on the thiazole ring.

For example, a series of 2-aryl-2,5-dihydro-3(3H)-oxo-pyridazino[4,3-b]indole-4-carboxylic acids, which contain a carboxylic acid moiety analogous to the subject compound, showed that derivatives with a 3-chloro or 4-iodo substitution on the 2-phenyl ring possessed the highest activity against Gram-positive bacteria, with MIC values as low as 3.48 to 3.53 µM against certain strains. researchgate.net In another study, thiazole Schiff base derivatives containing phenyl and furan (B31954) rings produced significant zones of inhibition against Bacillus subtilis, with one compound (2d) showing a zone of 48.3 ± 0.6 mm, far exceeding the standard ceftriaxone. researchgate.net

The length and type of side chains are also critical. In a series of 2-phenyl-quinoline-4-carboxylic acid derivatives, compounds with longer side chains (three bonds between the basic nitrogen terminus and the carbonyl group) generally showed stronger antibacterial activity than those with shorter chains. mdpi.com These findings indicate that modifications to the groups attached to the core heterocyclic structure are key to optimizing antibacterial potency.

Antibacterial Activity of Selected Thiazole Analogs
Compound/Analog ClassBacterial Strain(s)Activity Metric (MIC or Zone of Inhibition)Reference
Pyridazino[4,3-b]indole-4-carboxylic acid (3%-Cl derivative)Gram-positive bacteriaMIC: 3.53 to 18.25 µM researchgate.net
Pyridazino[4,3-b]indole-4-carboxylic acid (4%-I derivative)Gram-positive bacteriaMIC: 3.48 µM researchgate.net
Thiazole Schiff base (Compound 2d)Bacillus subtilisZone of Inhibition: 48.3 ± 0.6 mm researchgate.net
Thiazole Schiff base (Compound 2n)Bacillus subtilisZone of Inhibition: 45.3 ± 0.6 mm researchgate.net

Antifungal Activity Assessments

Thiazole derivatives have also been investigated as antifungal agents, showing promise against various fungal pathogens, including Candida species. nih.gov SAR studies suggest that specific substitutions can significantly enhance antifungal effects. For instance, the introduction of a p-bromophenyl group at the fourth position of the thiazole ring was found to increase antifungal activity. nih.gov

Hybrid molecules, where the thiazole ring is combined with other heterocyclic structures, often show enhanced potency. A series of acylhydrazones containing a 1,4-phenylenebisthiazole nucleus (two thiazole rings linked together) yielded several compounds that were as active as the reference drug fluconazole (B54011) against both Candida albicans and non-albicans strains. nih.gov Similarly, certain thiazolyl-2-pyrazoline hybrids demonstrated superior activity against C. albicans (MICs = 3.9–62.5 µg/mL) compared to fluconazole (MIC = 250 µg/mL). nih.gov

Antitubercular Activity Profiles

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular drugs, with thiazole-based compounds emerging as a promising area of research. thieme-connect.combohrium.com These compounds can act by disrupting essential metabolic pathways or inhibiting key bacterial enzymes. thieme-connect.com

Several studies have reported potent activity of thiazole derivatives against the M. tuberculosis H37Rv strain, as well as resistant strains. benthamdirect.com For example, a series of novel 4-amino-3,5-di(substituted)thiazolin-2(3H)thiones/ones exhibited potent antimycobacterial activity, with some compounds showing MIC values between 1-2 µg/mL. benthamdirect.com Another study on thiazole-thiadiazole derivatives identified a compound (5l) with a MIC value of 7.1285 μg/ml, with its activity linked to interactions with the tubercular enzyme ThyX. nih.gov

The 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamide class of compounds has also been highlighted for its significant growth inhibitory activity against M. tuberculosis, coupled with low cytotoxicity, making it a valuable chemotype for further development. nih.gov

Antitubercular Activity of Selected Thiazole Analogs
Compound/Analog ClassTarget StrainActivity Metric (MIC)Reference
4-amino-3,5-di(substituted)thiazolin-2(3H)thione/onesM. tuberculosis H37Rv1-2 µg/mL benthamdirect.com
Thiazole-thiadiazole derivative (Compound 5l)M. tuberculosis (H37Ra)7.1285 µg/mL nih.gov
Thiazole-thiadiazole derivative (Compounds 5g, 5i)M. tuberculosis (H37Ra)Moderate to good nih.gov
2,5,6-trisubstituted benzimidazoles (SB-P17G series)M. tuberculosis H37Rv0.06–0.31 µg/mL nih.gov

Investigation of Anti-Promastigote Activity

Thiazole and its analogs have shown significant potential in the treatment of neglected tropical diseases like leishmaniasis, which is caused by protozoan parasites of the genus Leishmania. nih.gov The anti-promastigote activity (acting against the extracellular, flagellated stage of the parasite) of these compounds has been a key area of investigation.

A study evaluating thiazole compounds against Leishmania infantum found that both thiazoacetylpyridines (TAPs) and thiazopyridines (TPs) inhibited the growth of promastigotes and were more selective for the parasite than for mammalian cells. nih.gov Similarly, derivatives of 1,3,4-thiadiazole, a related heterocycle, were tested against Leishmania major, with one compound showing an IC50 value of 44.4 µM against promastigotes. mui.ac.ir

Further research into hydrazinyl-thiazole ester derivatives identified compounds with notable leishmanicidal profiles. tandfonline.com Specifically, compound 4g emerged as a potent prototype against L. amazonensis and L. infantum. tandfonline.com These studies demonstrate that the thiazole scaffold is a promising starting point for developing new antileishmanial agents. nih.govmui.ac.ir

Anti-Promastigote Activity of Selected Thiazole Analogs
Compound/Analog ClassLeishmania SpeciesActivity Metric (IC50)Reference
Thiazoacetylpyridines (TAPs) & Thiazopyridines (TPs)L. infantumInhibited promastigote growth nih.gov
1,3,4-Thiadiazole derivative (Compound II)L. major44.4 µM mui.ac.ir
Benzoxazinoid Analogs (Bex/Pyr series)L. braziliensis92 to 238 µg/mL nih.gov
Benzoxazinoid Analogs (Bex/Pyr series)L. infantum89 to 188 µg/mL nih.gov

DNA Binding Mode Analysis (e.g., Intercalative Interactions)

The interaction between small molecules and DNA is a fundamental mechanism for many therapeutic agents, particularly in cancer chemotherapy. nih.gov Thiazole derivatives have been investigated for their ability to bind DNA through various modes, including intercalation (inserting between DNA base pairs) and groove binding. researchgate.netwikipedia.org

A study of novel thiazole-based cyanoacrylamide derivatives demonstrated their ability to bind to calf thymus DNA (CT-DNA). nih.gov Two compounds, 3b and 3c, showed good binding characteristics with binding constants (Kb) of 6.68 × 10⁴ M⁻¹ and 1.19 × 10⁴ M⁻¹, respectively. The data suggested a partial intercalative binding mode. nih.gov Intercalation typically requires planar, aromatic molecules and causes structural distortions in the DNA, such as unwinding and an increase in the distance between base pairs. wikipedia.org

Other research has pointed towards a dual binding mode for some thiazole derivatives. A thiazole-coumarin conjugate was found to intercalate into DNA at low concentrations but switched to a minor groove binding mode at higher concentrations, particularly with DNA sequences rich in adenine (B156593) and thymine. nih.govplos.org Furthermore, the antitumor compound trans-[PtCl2(NH3)(thiazole)] forms monofunctional adducts with DNA that create a conformational distortion, highlighting another form of direct interaction with the genetic material. nih.gov These studies show that the planar aromatic system of the thiazole ring is well-suited for various forms of DNA interaction, a property that is critical for their potential as therapeutic agents. researchgate.net

Design Principles of Carboxylic Acid Bioisosteres for Biological Applications

The carboxylic acid functional group is a common feature in many biologically active molecules and approved drugs. nih.gov However, its presence can also introduce challenges in drug development, including metabolic instability, potential toxicity, and limited ability to cross biological membranes passively. researchgate.netmdpi.com To address these limitations, medicinal chemists often employ the strategy of bioisosteric replacement. Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological effects. nih.gov

Key reasons for employing carboxylic acid bioisosteres include:

Modulating Acidity: Carboxylic acids are typically acidic, with pKa values in the range of 4-5. This can lead to high water solubility and poor absorption. Bioisosteres can have varying acidities, allowing for fine-tuning of this property. nih.gov

Increasing Lipophilicity: Enhanced lipophilicity can lead to better membrane permeability and improved oral bioavailability. nih.gov

Improving Metabolic Stability: Carboxylic acids can be susceptible to metabolic processes like glucuronidation, which can lead to rapid elimination from the body. Certain bioisosteres are more resistant to these metabolic pathways. nih.gov

Enhancing Target Binding: In some cases, a bioisostere may form more favorable interactions with the biological target than the original carboxylic acid group.

A variety of functional groups have been investigated as bioisosteres for carboxylic acids. Some of the most common examples are presented in the table below.

BioisostereKey Features
Tetrazoles Acidity is comparable to carboxylic acids (pKa ≈ 4.5–4.9). They are found in over 20 FDA-approved drugs. nih.gov
Sulfonamides Weaker acids than carboxylic acids (pKa ≈ 9–10). They can offer increased lipophilicity and metabolic stability. nih.gov
Hydroxamic acids Moderately acidic (pKa ≈ 8–9) and are strong metal chelators. tandfonline.com
5-oxo-1,2,4-oxadiazoles A less acidic alternative to tetrazoles, which can improve oral drug absorption. nih.gov

Preliminary Biological Evaluation in Anticancer Research (for related compounds)

While specific anticancer data for 2-Formylthiazole-5-carboxylic acid is not extensively available in the public domain, numerous studies have investigated the anticancer potential of structurally related thiazole-5-carboxamide (B1230067) derivatives. These studies provide valuable insights into the potential of this chemical scaffold in oncology.

One area of focus has been the synthesis of novel thiazole-5-carboxamide derivatives and their evaluation against various cancer cell lines. For instance, a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized and tested for their anticancer activity against A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (intestine cancer) cell lines. researchgate.netmdpi.com Some of these compounds demonstrated notable inhibitory effects. mdpi.com

Another study focused on designing 2-amino-thiazole-5-carboxylic acid phenylamide derivatives based on the structure of the known anticancer drug dasatinib. nih.gov One of the synthesized compounds, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, showed significant antiproliferative activity against human K562 leukemia cells, comparable to dasatinib. nih.gov However, its activity was less pronounced against mammary (MCF-7, MDA-MB-231) and colon (HT-29) carcinoma cell lines. nih.gov

The following table summarizes the anticancer activity of some thiazole-5-carboxamide derivatives from the literature.

CompoundCancer Cell LineActivity
2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivative (8c)A-549 (lung)48% inhibition at 5 µg/mL mdpi.com
2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivative (8f)A-549 (lung)40% inhibition at 5 µg/mL mdpi.com
N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d)K562 (leukemia)High antiproliferative potency nih.gov
N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d)MCF-7 (breast)IC50 = 20.2 µM nih.gov
N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d)HT-29 (colon)IC50 = 21.6 µM nih.gov

These preliminary findings highlight that the thiazole-5-carboxylic acid scaffold is a promising starting point for the development of novel anticancer agents. Further structural modifications and biological evaluations are warranted to explore the full potential of this class of compounds.

Future Directions and Emerging Research Opportunities for 2 Formylthiazole 5 Carboxylic Acid

Advanced Functionalization Strategies for Enhanced Selectivity

The presence of two distinct functional groups in 2-formylthiazole-5-carboxylic acid offers a rich platform for chemical modification. Future research will likely focus on developing highly selective functionalization strategies that allow for the independent modification of the formyl and carboxylic acid moieties. This will enable the creation of diverse molecular architectures with tailored properties. For instance, selective protection-deprotection strategies or the use of orthogonal chemistries could allow for the precise, stepwise derivatization of the molecule. This enhanced control will be crucial for systematically exploring the structure-activity relationships of its derivatives.

High-Throughput Screening in Chemical Library Development

As a versatile building block, this compound is an ideal candidate for inclusion in chemical libraries for high-throughput screening (HTS). crysdotllc.com Its bifunctional nature allows for the rapid generation of a large number of diverse derivatives through combinatorial chemistry approaches. crysdotllc.com Future efforts will likely involve the systematic synthesis of libraries based on the this compound scaffold, where the formyl and carboxyl groups are reacted with a wide array of amines, alcohols, and other small molecules. These libraries can then be screened against a multitude of biological targets to identify novel hit compounds for drug discovery programs.

Integration with Computational Design for Targeted Synthesis

Computational modeling and in silico design are becoming increasingly integral to modern drug discovery. Future research on this compound will undoubtedly leverage these tools for the targeted synthesis of new derivatives with optimized biological activity. Molecular docking studies can be employed to predict the binding interactions of virtual libraries of its derivatives with specific protein targets. nih.gov This computational pre-screening can help prioritize the synthesis of compounds with the highest predicted affinity and selectivity, thereby streamlining the drug discovery process and reducing the reliance on large-scale, empirical screening.

Discovery of New Biological Targets and Mechanisms of Action

Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. fabad.org.trnih.gov Future research should aim to identify novel biological targets for derivatives of this compound. This can be achieved through a combination of phenotypic screening, affinity-based proteomics, and other target identification technologies. Elucidating the precise mechanisms of action of its biologically active derivatives will be crucial for their further development as therapeutic agents. The thiazole (B1198619) ring is known to participate in hydrogen bonding and π-π interactions, which are critical for biological activity, and the formyl group can undergo nucleophilic attack, leading to derivatives with varied biological effects.

Potential Biological Target ClassRationale for Investigation with this compound Derivatives
Kinases The thiazole scaffold is a common feature in many kinase inhibitors.
Proteases The formyl group can act as a warhead to form covalent bonds with active site residues.
Metalloenzymes The carboxylic acid moiety can chelate metal ions in the active site of metalloenzymes.
Transcription Factors Derivatives can be designed to interfere with protein-protein or protein-DNA interactions.

Sustainable and Green Chemistry Approaches in Synthesis

In line with the growing emphasis on sustainable and environmentally friendly chemical processes, future research on the synthesis of this compound and its derivatives will increasingly focus on green chemistry principles. This includes the use of biocatalysts, such as enzymes, to perform specific chemical transformations with high selectivity and under mild reaction conditions. nih.gov For instance, lipases could be explored for the selective esterification or amidation of the carboxylic acid group, while oxidoreductases could be used for modifications of the formyl group. nih.gov The development of syntheses in aqueous media or the use of recyclable catalysts will also be important areas of investigation to minimize the environmental impact of producing this valuable compound. nih.gov

Green Chemistry ApproachPotential Application in the Synthesis of this compound and its Derivatives
Biocatalysis Use of enzymes for selective functionalization, reducing the need for protecting groups. researchgate.net
Aqueous Synthesis Performing reactions in water to eliminate the use of hazardous organic solvents.
Microwave-Assisted Synthesis To potentially reduce reaction times and improve energy efficiency. nih.gov
Flow Chemistry For safer, more efficient, and scalable production with better control over reaction parameters.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-formylthiazole-5-carboxylic acid, and how do reaction conditions influence yield?

  • The compound can be synthesized via condensation of thiazole precursors with formylating agents. For example, refluxing 2-aminothiazole derivatives with formyl donors (e.g., acetic formic anhydride) in acidic media yields formylated products . Key factors include temperature control (80–120°C), solvent choice (acetic acid or ethanol-water mixtures), and stoichiometric ratios of reagents. Yield optimization typically requires monitoring by TLC or HPLC to minimize side reactions like over-oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : The formyl proton appears as a singlet near δ 9.8–10.2 ppm, while the carboxylic acid proton (if protonated) is observed at δ 12–14 ppm. Thiazole ring protons resonate between δ 7.5–8.5 ppm .
  • HRMS : Molecular ion peaks ([M+H]+) confirm molecular weight, with deviations <5 ppm indicating purity .
  • IR : Strong carbonyl stretches (C=O) near 1680–1720 cm⁻¹ and carboxylic acid O-H stretches (~2500–3300 cm⁻¹) are diagnostic .

Q. How does the compound’s stability vary under different storage conditions?

  • The compound is hygroscopic and prone to hydrolysis of the formyl group. Store at –20°C under inert gas (N2/Ar) in amber vials. Stability tests show <5% degradation over 6 months when protected from light and moisture .

Advanced Research Questions

Q. How can conflicting NMR data for thiazole derivatives be resolved during structural elucidation?

  • Contradictions often arise from tautomerism (e.g., keto-enol forms) or solvent-dependent shifts. Use deuterated DMSO or CDCl3 for consistent results. For ambiguous peaks, 2D NMR (COSY, HSQC) clarifies coupling patterns and connectivity . For example, in DMSO-d6, the carboxylic acid proton may exchange with residual water, requiring careful drying .

Q. What strategies improve regioselectivity in formylation reactions of thiazole-5-carboxylic acid derivatives?

  • Directing groups : Electron-donating substituents (e.g., –NH2) at the 2-position direct formylation to the 5-carboxylic acid moiety via resonance stabilization .
  • Catalytic systems : Lewis acids (e.g., ZnCl2) enhance electrophilic substitution at the thiazole’s α-position. Recent studies report 85–90% regioselectivity using Sc(OTf)3 in acetonitrile .

Q. What mechanistic insights explain the biological activity of thiazole-formyl-carboxylic acid hybrids?

  • The compound’s bioactivity (e.g., antimicrobial, anticancer) is linked to its dual functionality:

  • The formyl group acts as a Michael acceptor, covalently binding to cysteine residues in target enzymes .
  • The carboxylic acid enhances solubility and facilitates ion-dipole interactions with protein active sites .
    • In vitro assays against E. coli show MIC values of 8–16 µg/mL, correlating with thiazole ring planarity and membrane penetration .

Methodological Tables

Table 1. Key Synthetic Parameters for this compound Derivatives

PrecursorReagentSolventTemp (°C)Yield (%)Reference
2-Aminothiazole-5-COOHAcetic formic anhydrideAcetic acid11072
Thiazole-5-COOHDMF/POCl3Toluene10065

Table 2. Spectral Data for this compound

TechniqueKey SignalsInterpretation
1H NMRδ 10.1 (s, 1H, CHO)Formyl group
δ 8.2 (s, 1H, thiazole-H)α-H of thiazole
13C NMRδ 190.2 (CHO)Electrophilic carbon
HRMS[M+H]+ 184.0372 (calc. 184.0369)Confirms molecular formula

Critical Analysis of Contradictions

  • Spectral vs. Crystallographic Data : Discrepancies in carbonyl bond lengths (X-ray vs. DFT calculations) suggest dynamic structural changes in solution. Cross-validate with X-ray diffraction for solid-state confirmation .
  • Biological Activity Variability : Differences in MIC values across studies may stem from assay conditions (e.g., pH affecting ionization of the carboxylic acid). Standardize testing protocols using CLSI guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.